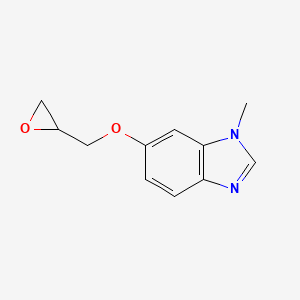

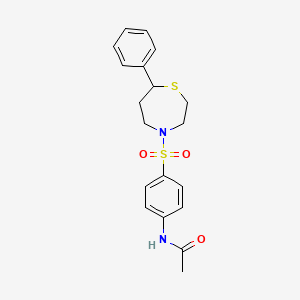

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

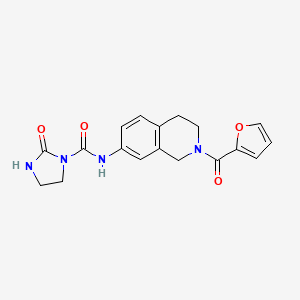

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, also known as CTU, is a chemical compound that has been widely studied for its potential use in various scientific research applications.

科学的研究の応用

Cascade Reactions of Thioureido-Acetamides Thioueido-acetamides, such as 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, are valuable in synthesizing various heterocycles. They can form 2-iminothiazoles, thioparabanic acids, 5,5-diaryl-thiohydantoins, and more in one-pot cascade reactions, showcasing excellent atom economy (Schmeyers & Kaupp, 2002).

Electrochemical Oxidative Intramolecular Bond Formation Electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas leads to the synthesis of various 1,2,4-thiadiazole derivatives. This method is catalyst- and oxidant-free, offering a green approach to heterocyclic chemistry (Yang et al., 2020).

Anticancer Screening of Imidazothiadiazole Analogs N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, derived from N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides, have shown promising results in anticancer screenings, particularly against breast cancer (Abu-Melha, 2021).

Glutaminase Inhibitors for Cancer Therapy Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been developed as potent inhibitors of kidney-type glutaminase, showing efficacy in attenuating the growth of lymphoma B cells. This research underscores the therapeutic potential of these compounds in cancer treatment (Shukla et al., 2012).

Novel Synthesis for Antitumor Evaluation The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has revealed significant antitumor activities. This approach emphasizes the potential of these compounds in developing novel cancer therapies (Shams et al., 2010).

作用機序

Target of Action

The primary target of the compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is the peroxisome proliferator-activated receptor α (PPARα) . PPARα is a key regulator of lipid metabolism and inflammation, playing a significant role in conditions like hyperlipidemia and atherosclerosis .

Mode of Action

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide interacts with its target, PPARα, by acting as a potent agonist . This interaction leads to the activation of PPARα, which in turn regulates the expression of genes involved in lipid metabolism, inflammation, and other related processes .

Biochemical Pathways

Upon activation by 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, PPARα influences several biochemical pathways. It enhances the hepatic expression of genes associated with β-oxidation , a crucial pathway for the breakdown of fatty acids. This can lead to a reduction in serum triglyceride levels .

Result of Action

The activation of PPARα by 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide leads to molecular and cellular effects such as the reduction of serum triglyceride levels and enhancement of hepatic expression of genes associated with β-oxidation . These effects can contribute to the management of conditions like hyperlipidemia.

特性

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S2/c25-16(20-12-11-14-7-3-1-4-8-14)13-27-19-24-23-18(28-19)22-17(26)21-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,25)(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKSGKAAKOOALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

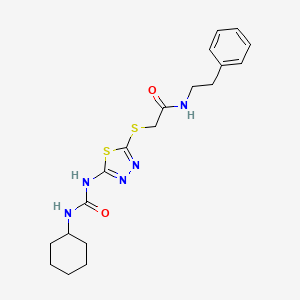

![N-(2-(6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2641903.png)

![2-Hydroxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2641907.png)

![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2641913.png)

![1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2641917.png)